molecular formula C8H5NO3S B12226550 (5Z)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12226550
M. Wt: 195.20 g/mol
InChI Key: OZIVFRZKBDVKEO-XQRVVYSFSA-N
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Description

5-Furan-2-ylmethylene-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C8H5NO3S. It is characterized by a furan ring attached to a thiazolidine-2,4-dione moiety via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furan-2-ylmethylene-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in an appropriate solvent like ethanol or methanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 5-Furan-2-ylmethylene-thiazolidine-2,4-dione are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Furan-2-ylmethylene-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 5-Furan-2-ylmethylene-thiazolidine-2,4-dione is primarily attributed to its ability to interact with specific molecular targets. For instance, it acts as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances glucose uptake in peripheral tissues, thereby reducing blood glucose levels . Additionally, it inhibits protein tyrosine phosphatase 1B (PTP1B), which negatively regulates insulin signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Furan-2-ylmethylene-thiazolidine-2,4-dione stands out due to its dual functionality, combining the properties of both furan and thiazolidinedione moieties. This unique structure allows it to exhibit a broad spectrum of biological activities, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C8H5NO3S/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4-

InChI Key

OZIVFRZKBDVKEO-XQRVVYSFSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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